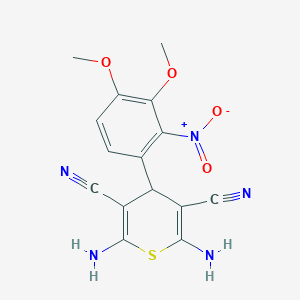
2,6-diamino-4-(3,4-dimethoxy-2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DIAMINO-4-(3,4-DIMETHOXY-2-NITROPHENYL)-4{H}-THIOPYRAN-3,5-DICARBONITRILE is a complex organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have a wide range of applications in medicinal chemistry and materials science. This compound is characterized by the presence of amino groups, methoxy groups, and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIAMINO-4-(3,4-DIMETHOXY-2-NITROPHENYL)-4{H}-THIOPYRAN-3,5-DICARBONITRILE typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the thiopyran ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of amino groups: Amination reactions using ammonia or amines under controlled conditions.
Attachment of the nitrophenyl group: This can be done through a nitration reaction followed by coupling with the thiopyran ring.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted thiopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique functional groups.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its amino, methoxy, and nitrophenyl groups. These interactions could involve hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
2,6-DIAMINO-4-(3,4-DIMETHOXYPHENYL)-4{H}-THIOPYRAN-3,5-DICARBONITRILE: Lacks the nitro group, which may affect its reactivity and applications.
2,6-DIAMINO-4-(3,4-DIMETHOXY-2-NITROPHENYL)-4{H}-PYRAN-3,5-DICARBONITRILE: Similar structure but with an oxygen atom instead of sulfur, which could influence its chemical properties.
Uniqueness
The presence of both amino and nitrophenyl groups in 2,6-DIAMINO-4-(3,4-DIMETHOXY-2-NITROPHENYL)-4{H}-THIOPYRAN-3,5-DICARBONITRILE makes it unique compared to other thiopyran derivatives. These functional groups provide a combination of reactivity and potential biological activity that is not commonly found in other compounds.
Properties
Molecular Formula |
C15H13N5O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2,6-diamino-4-(3,4-dimethoxy-2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H13N5O4S/c1-23-10-4-3-7(12(20(21)22)13(10)24-2)11-8(5-16)14(18)25-15(19)9(11)6-17/h3-4,11H,18-19H2,1-2H3 |
InChI Key |
WNNKJEAPHLOFJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















